5-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis routes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has potential as a pharmaceutical intermediate for the development of drugs targeting various diseases.
Industry: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic processes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Lacks the diethyl substitution, which may affect its reactivity and biological activity.
5-Amino-1,3-dimethylpyrazole: Contains methyl groups instead of diethyl, leading to different steric and electronic properties.
5-Amino-1H-pyrazolo[4,3-b]pyridine: A fused heterocyclic compound with different pharmacological properties.
Uniqueness
5-Amino-N,1-diethyl
Properties
IUPAC Name |
5-amino-N,1-diethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-11-12(4-2)7(6)9/h5H,3-4,9H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXSXUMASZQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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